REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][S:4](=[O:6])[CH3:5].[CH3:7][CH2:8][CH2:9][CH2:10]CC.C([Li])CCC>O1CCCC1>[CH3:1][S:2][C:3]1([S:4](=[O:6])[CH3:5])[CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
1.166 g
|
Type
|
reactant
|
Smiles
|
CSCS(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
1,4-Bis(methanesulfonato)butane
|
Quantity
|
904 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring the mixture for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -16° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 21 hours at room temperature
|
Duration
|
21 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1(CCCC1)S(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 465 mg | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |